Product packaging for 4-Phenylpentan-2-one(Cat. No.:CAS No. 17913-10-9)

4-Phenylpentan-2-one

Cat. No.: B099551
CAS No.: 17913-10-9
M. Wt: 162.23 g/mol
InChI Key: SYOVWIRLZABVDO-UHFFFAOYSA-N
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Description

Significance and Contextual Relevance of Substituted Pentanones in Organic Synthesis

Substituted pentanones are a class of ketones that hold considerable significance in the field of organic synthesis. Their utility stems from the reactivity of the carbonyl group and the structural diversity afforded by various substituents. ebsco.com The formation of new carbon-carbon bonds at the alpha (α) position to a carbonyl group is a fundamental transformation in organic chemistry, and ketones are widely used for this purpose due to the versatility of their enolate chemistry. nih.gov

The strategic placement of substituents on the pentanone framework allows for the synthesis of a wide array of chemical structures, including those with biological activity. nih.gov For instance, substituted pentanones are used as intermediates in the preparation of pharmaceuticals and agrochemicals. ontosight.ai Chiral substituted pentanones are particularly important as they can serve as chiral auxiliaries in asymmetric reactions, such as aldol (B89426) reactions, to control the stereochemistry of the products. vulcanchem.com

Furthermore, many pentanone derivatives are valued for their sensory properties and find applications in the flavor and fragrance industries. chemimpex.comsolubilityofthings.com Compounds like 4-Methyl-4-phenylpentan-2-one, an isomer of the subject compound, are used in perfumes for their woody aroma and in the formulation of flavoring agents. chemimpex.compremierindia.co.in The physical properties of substituted pentanones, such as their moderate polarity and solubility in organic solvents, also make them useful as solvents in chemical reactions. solubilityofthings.com

Historical Overview of Research on Phenyl-Substituted Ketones

Research into ketones dates back to the early development of organic chemistry. ebsco.com Phenyl-substituted ketones, in particular, have been a subject of investigation for many decades, with studies exploring their synthesis, structure, and reactivity. Early research focused on fundamental reactions and the synthesis of various derivatives.

A notable area of historical research involves the study of the structure and spectroscopic properties of these compounds. For example, a 1965 study utilized ¹³C nuclear magnetic resonance (NMR) spectroscopy to analyze a series of 21 substituted alkyl phenyl ketones, including ethyl, isopropyl, and t-butyl phenyl ketone series. cdnsciencepub.com This research provided insights into how structural variations and steric hindrance affect the electronic environment of the atoms within these molecules. cdnsciencepub.com

More recent research continues to build on this foundation, exploring new synthetic methods and applications. Phenyl ketone derivatives have attracted significant interest for their potential pharmacological activities, including hepatoprotective, anti-inflammatory, and antimicrobial properties. nih.gov A 2023 study, for instance, designed and synthesized novel phenyl ketone derivatives as potential agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov The synthesis of complex, asymmetrically substituted molecules containing phenyl-ketone-like structures is also an active area of research for applications in materials science, such as molecular electronics. researchgate.net The ongoing exploration of enzyme-catalyzed reactions, such as the enantioselective reduction of phenyl-substituted alkynones, highlights the continued effort to develop efficient and selective methods for producing chiral molecules for the pharmaceutical industry. georgiasouthern.edu

Data Tables

Table 1: Physicochemical Properties of 4-Phenylpentan-2-one

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O nih.govguidechem.comchemsrc.com
Molecular Weight 162.23 g/mol nih.gov
CAS Number 17913-10-9 nih.govlookchem.comchemsrc.com
Appearance Colorless to pale yellow liquid chemimpex.com
Density 0.956 g/cm³ lookchem.comchemsrc.com
Boiling Point 230.2 °C at 760 mmHg lookchem.comchemsrc.com
Flash Point 90.3 °C lookchem.comchemsrc.com
Vapor Pressure 0.0666 mmHg at 25 °C lookchem.comchemsrc.com
Hydrogen Bond Acceptor Count 1 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com
Rotatable Bond Count 3 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B099551 4-Phenylpentan-2-one CAS No. 17913-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOVWIRLZABVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939181
Record name 4-Phenylpentan-2-one
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17913-10-9
Record name 4-Phenyl-2-pentanone
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Record name 4-Phenylpentan-2-one
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Record name 4-Phenylpentan-2-one
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Advanced Synthetic Strategies for 4 Phenylpentan 2 One and Analogues

Chemo- and Regioselective Synthesis Approaches

The selective construction of 4-phenylpentan-2-one requires precise control over bond formation and functional group transformations to avoid the generation of unwanted isomers or byproducts.

Carbon-Carbon Bond Formation Methodologies

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orglibretexts.org

A viable synthetic route to a close analogue of this compound involves the Michael addition of acetone (B3395972) to trans-β-nitrostyrene. This reaction yields 5-nitro-4-phenylpentan-2-one, which can be further transformed into the target compound. nih.gov The mechanism involves the deprotonation of acetone to form a resonance-stabilized enolate, which then acts as the Michael donor. masterorganicchemistry.comchemistrysteps.com The enolate attacks the β-carbon of the nitroalkene, leading to the formation of a new carbon-carbon bond. libretexts.org Subsequent protonation yields the final product. libretexts.org

The reaction is thermodynamically controlled and works best with stabilized nucleophiles. organic-chemistry.org A variety of catalysts can be employed to facilitate this transformation, including base catalysts and, in the context of asymmetric synthesis, organocatalysts.

Table 1: Michael Addition for the Synthesis of a this compound Analogue

Michael Donor Michael Acceptor Product Yield

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. miracosta.edu It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. umkc.edumnstate.edu

A common approach to a precursor of this compound is the base-catalyzed crossed Aldol condensation of benzaldehyde (B42025) and acetone. umkc.eduyoutube.comyoutube.com In this reaction, acetone is deprotonated by a base, such as sodium hydroxide, to form a nucleophilic enolate. mnstate.educhegg.com Benzaldehyde, which lacks α-hydrogens and cannot self-condense, serves as the electrophilic partner. wvu.edu The enolate attacks the carbonyl carbon of benzaldehyde, and subsequent dehydration of the aldol addition product yields (E)-4-phenylbut-3-en-2-one (benzalacetone). umkc.edumnstate.edu The formation of the highly conjugated product provides a thermodynamic driving force for the reaction. youtube.comcerritos.edu

The resulting α,β-unsaturated ketone can then be selectively reduced to afford this compound, a transformation that falls under functional group interconversions.

Table 2: Base-Catalyzed Aldol Condensation of Benzaldehyde and Acetone

Reactant 1 Reactant 2 Catalyst Product

Grignard reagents are highly versatile organometallic compounds widely used for the formation of carbon-carbon bonds. youtube.com They react with a variety of electrophiles, including carbonyl compounds, to form alcohols. youtube.com

A synthetic pathway to this compound using a Grignard reagent can be envisioned in two main steps. First, a Grignard reagent is used to construct the carbon skeleton and create a secondary alcohol precursor, 4-phenylpentan-2-ol (B12641700). For instance, the reaction of 3-phenylbutanal with methylmagnesium bromide would yield 4-phenylpentan-2-ol after an acidic workup. molbase.com

The second step is the oxidation of the secondary alcohol to the corresponding ketone, this compound. This functional group interconversion is a standard and high-yielding transformation in organic synthesis.

Functional Group Interconversions and Modifications

Functional group interconversions (FGIs) are essential for converting an intermediate molecule into the final target compound. fiveable.mesolubilityofthings.comfiveable.me In the context of synthesizing this compound, two key FGIs are particularly relevant: the reduction of an alkene and the oxidation of a secondary alcohol.

Following the Aldol condensation route, the product (E)-4-phenylbut-3-en-2-one contains a carbon-carbon double bond in conjugation with the carbonyl group. To obtain this compound, this double bond must be selectively reduced without affecting the ketone functionality. Catalytic hydrogenation, using reagents such as H2 gas with a palladium catalyst (H2/Pd), is a common and effective method for this transformation. fiveable.me

Conversely, the Grignard synthesis route yields 4-phenylpentan-2-ol, a secondary alcohol. molbase.com This alcohol must be oxidized to the target ketone. A variety of oxidizing agents can be used for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO3 in aqueous acetone with sulfuric acid), as well as milder, more modern reagents. fiveable.meimperial.ac.uk The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. imperial.ac.uk

Table 3: Key Functional Group Interconversions for this compound Synthesis

Starting Material Transformation Reagent Example Product
(E)-4-phenylbut-3-en-2-one Alkene Reduction H2/Pd This compound

Stereoselective Synthesis of Chiral this compound Derivatives

This compound possesses a chiral center at the fourth carbon position, meaning it can exist as two enantiomers. The synthesis of enantiomerically enriched or pure forms of this and related chiral ketones requires the use of stereoselective methods.

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral alkenes or ketones. nih.govresearchgate.netrsc.org For example, the asymmetric hydrogenation of (E)-4-phenylbut-3-en-2-one, the product of the Aldol condensation, can be achieved using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. nih.govnih.gov This approach can lead to the formation of either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess, depending on the chirality of the catalyst used. nih.govrsc.org

Another strategy involves the use of a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an achiral enolate precursor could be reacted with a chiral auxiliary to form a chiral enolate. Subsequent alkylation or addition reactions would proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net Finally, removal of the auxiliary would yield the enantiomerically enriched target molecule. wikipedia.org Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric aldol and alkylation reactions. wikipedia.org

Table 4: Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
This compound This compound C11H14O
Acetone Propan-2-one C3H6O
Benzaldehyde Benzaldehyde C7H6O
(E)-4-phenylbut-3-en-2-one (E)-4-phenylbut-3-en-2-one C10H10O
4-phenylpentan-2-ol 4-phenylpentan-2-ol C11H16O
3-phenylbutanal 3-phenylbutanal C10H12O
Methylmagnesium bromide Methylmagnesium bromide CH3BrMg
trans-β-nitrostyrene (E)-(2-nitrovinyl)benzene C8H7NO2
5-nitro-4-phenylpentan-2-one 5-nitro-4-phenylpentan-2-one C11H13NO3
Pyridinium chlorochromate (PCC) Pyridinium chlorochromate C5H6ClCrO3N
(2S,4R)-4-phenylpentan-2-ol (2S,4R)-4-phenylpentan-2-ol C11H16O

Enantioselective Catalysis in Phenylpentanone Synthesis

The generation of a single enantiomer of this compound is a key objective in asymmetric synthesis, often accomplished through the enantioselective reduction of an unsaturated precursor or the asymmetric addition of a nucleophile. A primary strategy involves the asymmetric hydrogenation of benzylideneacetone (B49655) ((E)-4-phenylbut-3-en-2-one), which is the direct α,β-unsaturated precursor to this compound. This transformation establishes the chiral center at the C4 position.

Research into this area has explored various catalytic systems. For instance, the enantioselective hydrogenation of benzylideneacetone has been investigated using heterogeneous catalysts modified with chiral ligands. One such system employed a 3% Iridium on silica (B1680970) catalyst (Ir/SiO₂) modified with (1S,2S)-1,2-diphenyl-1,2-ethylenediamine ((1S,2S)-DPEN). This catalyst was found to preferentially hydrogenate the C=O bond, yielding the unsaturated alcohol. However, under optimized conditions, it demonstrated the potential for creating chiral products from related substrates, achieving an enantiomeric excess (ee) of 48.1% for the unsaturated alcohol product. pku.edu.cn

Another powerful technique is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like formic acid or isopropanol (B130326) in place of H₂ gas. Ruthenium(II) complexes tethered to N-tosylated diphenylethylenediamine (TsDPEN) ligands are highly effective for the ATH of various aromatic ketones. soton.ac.uk These catalysts have demonstrated the ability to reduce a range of acetophenone (B1666503) derivatives to their corresponding chiral alcohols with excellent enantioselectivities, often exceeding 90% ee. soton.ac.ukliv.ac.uk While this produces the alcohol rather than the ketone, this chiral alcohol can be subsequently oxidized to the desired enantiopure ketone without racemization of the stereocenter.

Organocatalysis presents a metal-free alternative for establishing the stereocenter. Chiral primary amines, particularly those bearing multiple hydrogen-bonding donors, have been shown to catalyze the enantioselective conjugate addition of ketones to nitroolefins with outstanding success. organic-chemistry.org This strategy can be adapted to synthesize analogues of this compound by reacting a substituted nitrostyrene (B7858105) with acetone, catalyzed by a bifunctional primary amine. This method generates γ-nitroketones with enantiomeric excesses frequently surpassing 99%. organic-chemistry.org The resulting nitro group can then be removed through various denitration procedures to yield the final product.

The following table summarizes key findings in the enantioselective synthesis relevant to the this compound scaffold.

PrecursorCatalytic SystemChiral Ligand/CatalystProduct TypeMax. Enantiomeric Excess (ee)
BenzylideneacetoneHeterogeneous Hydrogenation3% Ir/SiO₂ with (1S,2S)-DPENUnsaturated Alcohol48.1% pku.edu.cn
Acetophenone DerivativesAsymmetric Transfer HydrogenationRuthenium(II) ComplexesChiral Alcohols>95% soton.ac.ukliv.ac.uk
Aromatic Ketones + NitroolefinsOrganocatalysisBifunctional Primary Amineγ-Nitroketone>99% organic-chemistry.org

Diastereoselective Control in Multi-step Synthesis

When synthesizing analogues of this compound that contain multiple stereocenters, controlling the relative stereochemistry between them—diastereoselective control—is paramount. This is typically achieved in multi-step sequences where the stereochemical outcome of one reaction dictates the stereochemistry of subsequent transformations. The initial stereocenter, often established via an enantioselective catalytic reaction as described previously, can direct the formation of new stereocenters.

A powerful strategy that illustrates this principle is the merged conjugate addition/oxidative coupling sequence. nih.gov In this approach, an initial enantioselective conjugate addition is used to set the first stereocenter. For example, a nucleophile can be added to an α,β-unsaturated system in the presence of a chiral catalyst to form a transient chiral enolate. This enolate is then trapped by an electrophile in a subsequent step. The stereochemistry of the initial adduct, controlled by the chiral catalyst, influences the approach of the electrophile, thereby controlling the diastereoselectivity of the final product. This concept allows for the construction of complex molecules with multiple, well-defined stereocenters in a single, streamlined operation. nih.gov

Dynamic kinetic resolution (DKR) is another sophisticated method for achieving high diastereoselectivity. This process is particularly useful when a racemic starting material is used. For instance, the Ru-catalyzed asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids has been used to generate chiral γ-lactones. rsc.org In this process, the catalyst not only reduces the ketone enantioselectively but also facilitates the rapid racemization of the slower-reacting enantiomer of the starting material. This allows the entire substrate to be converted into a single diastereomer of the product, often with excellent diastereomeric ratios (dr) and high enantiomeric excess. Such a reduction/lactonization sequence can yield products with dr values greater than 20:1 and 99% ee, demonstrating a high level of stereochemical control. rsc.org

The synthesis of substituted heterocyclic ketones, such as chroman-4-ones, also provides examples of diastereoselective control. In one multi-step synthesis, the cyclization of an intermediate resulted in a diastereomeric mixture of the product. The cis-isomer was formed as the major product with an 80:20 diastereomeric ratio, a preference that was confirmed by computational studies indicating its higher thermodynamic stability. nih.gov This highlights how inherent substrate biases and reaction conditions can be exploited to favor the formation of a desired diastereomer in a multi-step synthesis.

Mechanistic Investigations of 4 Phenylpentan 2 One Transformations

Enzymatic Reaction Mechanisms

Baeyer–Villiger Monooxygenase Catalysis with Phenylpentan-2-one Substrates

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govmdpi.com This biocatalytic reaction is of significant interest due to its high regioselectivity and enantioselectivity under mild conditions, presenting a green alternative to chemical Baeyer-Villiger oxidations that often require toxic and unstable peracids. nih.govplos.org The catalytic cycle of BVMOs involves the reduction of a flavin cofactor (FAD) by a nicotinamide (B372718) cofactor (NAD(P)H), followed by a reaction with molecular oxygen to form a reactive flavin-peroxide intermediate. nih.govmdpi.com This intermediate then attacks the carbonyl carbon of the ketone substrate, leading to a Criegee intermediate which rearranges to form the ester product. nih.gov

Phenylacetone (B166967) monooxygenase (PAMO) from the thermophilic bacterium Thermobifida fusca is a well-characterized type I BVMO that acts on aryl ketones. mdpi.complos.org Studies on PAMO and other BVMOs, such as one from Aspergillus flavus (BVMOAFL838), have demonstrated their capability to oxidize phenylacetone and related structures. plos.org For instance, BVMOAFL838 converts various linear and aryl ketones with high regioselectivity. plos.org The substrate scope of these enzymes can be influenced by the active site architecture. In PAMO, a two-residue insert forms a bulge in the active site, affecting substrate binding and specificity. plos.org The catalytic activity is also dependent on key amino acid residues, such as a conserved arginine that stabilizes the negatively charged flavin-peroxide intermediate. nih.gov The reaction mechanism involves significant conformational changes, where the binding of NADPH initiates the reduction of FAD, which then reacts with O₂ to form the catalytic peroxyflavin species. plos.org

EnzymeSource OrganismSubstrate ExampleProduct Type
Phenylacetone Monooxygenase (PAMO)Thermobifida fuscaPhenylacetoneEster
BVMOAFL838Aspergillus flavusAryl ketonesEster
Cyclohexanone monooxygenase (CHMO)Rhodococcus sp.CyclohexanoneLactone
Steroid monooxygenase (STMO)Rhodococcus rhodochrousSteroidsLactone

Aldolase-Catalyzed Aldehyde Production and Derivatization

Aldolases are enzymes that catalyze aldol (B89426) addition or retro-aldol cleavage reactions, forming or breaking carbon-carbon bonds. nih.govnih.gov In catabolic pathways for aromatic compounds, aldolases often play a role in the degradation of intermediates. nih.gov For instance, 4-hydroxy-2-keto-pentanoic acid (HKP) aldolase (B8822740) from Escherichia coli catalyzes the cleavage of HKP to produce acetaldehyde (B116499) and pyruvic acid. nih.gov While this specific enzyme is highly selective for acetaldehyde as the carbonyl acceptor, it can utilize other carbonyl donors like phenylpyruvic acid, a compound structurally related to phenyl-substituted ketones. nih.gov The versatility of aldolases allows for their use in the synthesis of diverse organic chemicals from simple substrates. nih.gov

The aldehydes produced through aldolase-catalyzed reactions can be identified and quantified through derivatization. This process converts the often volatile and less easily detectable aldehydes into stable derivatives with strong chromophores, suitable for analysis by methods like High-Performance Liquid Chromatography (HPLC). researchgate.net A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of aldehydes and ketones to form 2,4-dinitrophenylhydrazones. nih.govsci-hub.st These derivatives can be readily analyzed using HPLC with UV or mass spectrometry (MS) detection, such as atmospheric pressure photoionization-mass spectrometry (APPI-MS). researchgate.netnih.gov This analytical approach allows for sensitive and specific detection of aldehydes in various matrices. researchgate.netnih.gov

Derivatization ReagentAnalyteResulting DerivativeAnalytical Method
2,4-dinitrophenylhydrazine (DNPH)Aldehydes, Ketones2,4-dinitrophenylhydrazoneHPLC-UV, LC-MS researchgate.net
2-Nitrophenylhydrazine (2-NPH)Carboxylic acids, Aldehydes, Ketones2-NitrophenylhydrazoneHPLC-DAD-APCI-MS nih.gov

Reductive Amination Pathways with Phenylacetone Derivatives

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds like ketones. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by the formation of an imine intermediate from the reaction of a ketone with an amine, followed by the reduction of the imine to the corresponding amine. wikipedia.orgnih.gov This process is widely used in organic synthesis due to its efficiency and is considered a green chemistry method as it can often be performed in a one-pot reaction under mild conditions. wikipedia.org Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride, with NaBH₃CN being particularly effective at selectively reducing the imine in the presence of the starting ketone. wikipedia.orgmasterorganicchemistry.com

Biocatalytic approaches to reductive amination have gained prominence for the synthesis of chiral amines, which are crucial in the pharmaceutical industry. nih.gov Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) catalyze the asymmetric reduction of imines, providing high enantioselectivity. nih.gov The synthesis of phenylisopropylamines from phenylacetones is a well-documented example. google.com In this pathway, a phenylacetone derivative reacts with an optically active amine (like α-methylbenzylamine) to form a chiral imine, which is then reduced. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure amine. google.com This enzymatic approach avoids issues of over-alkylation that can occur in direct alkylation methods and offers a sustainable route to valuable amine products. wikipedia.orgnih.gov

Reaction TypeCarbonyl SubstrateAmine SourceReducing Agent/CatalystProduct
Chemical Reductive AminationKetone/AldehydePrimary/Secondary AmineNaBH₃CN, NaBH(OAc)₃ masterorganicchemistry.comSubstituted Amine
Biocatalytic Reductive AminationKetoneAmineImine Reductase (IRED) nih.govChiral Amine
Asymmetric SynthesisPhenylacetone(+)- or (-)-α-methylbenzylamineH₂/Catalyst google.comOptically Active Phenylisopropylamine

Photochemical Reaction Pathways

Wavelength and Solvent Dependent Photochemistry

The photochemical behavior of organic molecules, including aromatic ketones like 4-phenylpentan-2-one, is highly dependent on the wavelength of irradiation and the nature of the solvent. nih.govmdpi.com A molecule undergoes a photochemical transformation upon absorbing light, which promotes an electron from a ground state orbital to an excited state orbital. mdpi.com Aromatic ketones possess chromophores that can undergo π,π* and n,π* excitations upon absorption of UV light, typically in the 250-330 nm range. mdpi.comdu.edu The specific wavelength can influence the reaction pathway and quantum yield (Φ), which is the efficiency of a photochemical process. For example, the photolysis of valerophenone, an aromatic ketone, is commonly studied at an irradiation wavelength of 313 nm. du.edu

The solvent plays a crucial role by influencing the stability of the excited states and any intermediates formed. nih.gov Solvent properties such as polarity (dielectric constant) and viscosity can significantly alter reaction rates. nih.gov For many photochemical reactions, an increase in solvent polarity can stabilize polar excited states or intermediates, thereby promoting the reaction. nih.gov Conversely, the rate of reaction may be inversely proportional to the viscosity of the medium, particularly for diffusion-controlled processes. nih.gov The choice of solvent can thus be used to control the outcome and efficiency of the photoreaction.

CompoundWavelength (nm)SolventQuantum Yield (Φ)Products
Valerophenone313Benzene (B151609)0.30–0.35Acetophenone (B1666503), Propene, Cyclobutanols du.edu
Hexan-2-one313Pentane0.22 (for acetone (B3395972) formation)Acetone, Propene, Cyclobutanol (B46151) du.edu
Butyrophenone313Benzene0.24Acetophenone, Ethene du.edu

Excited State Dynamics and Photorearrangements

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent fate of this excited molecule is governed by complex dynamics involving various relaxation pathways. For aromatic ketones, the initially formed singlet excited state can undergo intersystem crossing to a more stable triplet state. rsc.org The elucidation of these ultrafast processes often requires techniques like femtosecond transient absorption spectroscopy. rsc.org

These excited states are highly reactive and can undergo a variety of transformations, including photorearrangements. A common photochemical reaction for ketones with γ-hydrogens (hydrogens on the third carbon from the carbonyl group) is the Norrish Type II reaction. This intramolecular process involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a biradical intermediate. This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol derivative. du.edu The photolysis of valerophenone, for example, yields acetophenone and propene via cleavage, as well as cyclobutanol products. du.edu These photorearrangements represent pathways for the excited molecule to dissipate its excess energy and return to the ground state, often leading to the formation of products structurally distinct from the starting material.

Nucleophilic and Electrophilic Reaction Dynamics

The chemical behavior of this compound is dictated by the interplay of its functional groups: the carbonyl group and the alpha-protons, which are susceptible to deprotonation to form enolates. These features allow the molecule to act as both a nucleophile and an electrophile, leading to a diverse range of chemical transformations.

Enolate-Mediated Reactions

The presence of acidic protons on the carbons alpha to the carbonyl group allows for the formation of enolate ions upon treatment with a suitable base. These enolates are potent nucleophiles and are central to a variety of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation from this compound, an unsymmetrical ketone, can be controlled by the reaction conditions.

Deprotonation at the less substituted carbon (C1) leads to the kinetic enolate , which is formed faster, particularly when using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. organic-chemistry.orglumenlearning.com Conversely, deprotonation at the more substituted carbon (C3) results in the more thermodynamically stable thermodynamic enolate , favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures. organic-chemistry.orglumenlearning.com

Alkylation of this compound Enolates:

Once formed, the enolate of this compound can react with various electrophiles in SN2-type reactions. Alkylation, the reaction with an alkyl halide, introduces a new alkyl group at the alpha-position. The choice of reaction conditions determines the site of alkylation. For instance, using LDA at -78 °C would favor the formation of the kinetic enolate, leading to alkylation at the C1 position.

ElectrophileBase/Solvent/Temp.Major Product
Methyl IodideLDA/THF/-78 °C3-Phenylhexan-2-one
Benzyl BromideLDA/THF/-78 °C1,4-Diphenylpentan-2-one
Methyl IodideNaOEt/EtOH/25 °C3-Methyl-4-phenylpentan-2-one

Aldol Condensation Reactions:

The enolate of this compound can also act as a nucleophile in aldol reactions, attacking the carbonyl carbon of another molecule, such as an aldehyde or another ketone. In a crossed aldol condensation with an aromatic aldehyde that lacks alpha-protons, like benzaldehyde (B42025), this compound serves as the enolate donor. The reaction is typically carried out under basic conditions and often followed by dehydration to yield an α,β-unsaturated ketone. magritek.com The stereochemical outcome of such reactions can be influenced by the geometry of the enolate (E or Z) and the reaction conditions.

AldehydeBase/SolventProduct
BenzaldehydeNaOH/EtOH(E)-1,4-Diphenyl-1-penten-3-one
4-NitrobenzaldehydeKOH/MeOH(E)-4-(4-Nitrophenyl)-1-phenyl-1-penten-3-one

Carbonyl Reactivity in this compound

The carbonyl group in this compound is a key site of reactivity, acting as an electrophile that is susceptible to attack by a wide range of nucleophiles. The presence of the phenyl group can influence the reactivity of the carbonyl through electronic and steric effects.

Nucleophilic Addition Reactions:

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The trigonal planar geometry of the sp2-hybridized carbonyl carbon allows for nucleophilic attack from either face. saskoer.ca In the case of this compound, which is chiral, such an attack can lead to the formation of diastereomers if the nucleophile is not achiral.

Reduction with Hydride Reagents: The reduction of this compound with hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 4-phenylpentan-2-ol (B12641700). The hydride ion (H-) acts as a nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide gives the alcohol. masterorganicchemistry.com Due to the existing stereocenter, this reaction produces a mixture of diastereomeric alcohols. The ratio of these diastereomers can be influenced by the steric bulk of the reducing agent and the reaction conditions. scielo.brscielo.br

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are potent nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols after acidic workup. For example, the reaction with methylmagnesium bromide would yield 2-methyl-4-phenylpentan-2-ol. The stereochemical course of these additions is influenced by Cram's rule and its modifications, which predict the favored direction of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent chiral center. mdpi.com

Wittig Reaction:

The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. organic-chemistry.org The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would yield 2-phenyl-4-pentene. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. nih.gov

ReagentProduct
Sodium Borohydride4-Phenylpentan-2-ol
Methylmagnesium Bromide2-Methyl-4-phenylpentan-2-ol
Methylenetriphenylphosphorane2-Phenyl-4-pentene

4 Phenylpentan 2 One As a Versatile Chemical Intermediate

Precursor in Fine Chemical Synthesis

As a precursor in fine chemical synthesis, 4-phenylpentan-2-one is utilized in the development of specialized and value-added chemical products. Its reactivity is centered around the ketone functional group and the alpha-protons, which can participate in various reactions to form more complex molecules.

In the pharmaceutical industry, chemical intermediates are crucial for building the complex molecular structures of Active Pharmaceutical Ingredients (APIs). While this compound is recognized for its potential as a building block in organic synthesis, specific examples of its direct use in the development of commercial APIs are not extensively documented in publicly available scientific literature. However, its structural motifs are found in various biologically active compounds. For instance, derivatives of similar phenyl-containing ketones have been investigated for their potential biological activities.

Research into related structures, such as 4-phenyl-2-quinolone derivatives, has shown significant anticancer activity. These compounds are synthesized through multi-step processes, and while not directly starting from this compound, they highlight the importance of the phenyl-keto scaffold in medicinal chemistry. The synthesis of these bioactive molecules often involves cyclocondensation reactions to form heterocyclic systems, a common strategy in drug discovery.

Table 1: Examples of Biologically Active Scaffolds Related to this compound

Scaffold Biological Activity
4-Phenyl-2-quinolone Anticancer
4-Phenylpyrrolidone Anticonvulsant, Nootropic

This table presents examples of related structures with demonstrated biological activity, illustrating the potential of the 4-phenyl-keto structural motif in pharmaceutical development.

The development of novel agrochemicals, such as herbicides, pesticides, and fungicides, relies on the synthesis of new molecules with specific biological activities. The structural components of this compound could theoretically be incorporated into such molecules. However, there is a lack of specific, publicly documented research or patents detailing the use of this compound as a direct precursor in the synthesis of commercial agrochemicals. The synthesis of agrochemicals often involves creating compounds that interact with specific biological pathways in pests or weeds, and the journey from a simple building block to a final product is typically a complex and proprietary process.

Building Block for Complex Organic Molecules

The utility of this compound as a building block stems from its ability to undergo a variety of chemical reactions to form more elaborate structures. Ketones are versatile functional groups that can be transformed through reactions such as aldol (B89426) condensations, reductions, and reactions with organometallic reagents to create new carbon-carbon bonds.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems can often be achieved through cyclocondensation reactions involving a ketone as one of the starting materials. In principle, this compound could react with compounds containing two nucleophilic groups (e.g., diamines, hydrazines) to form various heterocyclic structures.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reactant Potential Heterocycle
Primary Amine Substituted Pyrrole
Hydrazine Substituted Pyrazole

This table outlines the theoretical potential for this compound to be used in the synthesis of various nitrogen-containing heterocycles through established chemical reactions.

Polyketides are a large and structurally diverse class of natural products, many of which have important biological activities and are used as pharmaceuticals. They are characterized by a repeating beta-hydroxy-carbonyl motif. The synthesis of polyketide structures and their analogs is a significant area of research in organic chemistry.

The structure of this compound contains a simple keto-group which is a fundamental component of polyketide chains. However, the use of this compound as a building block in the total synthesis of complex polyketide natural products or their analogs is not a commonly reported strategy in the scientific literature. The synthesis of these complex molecules typically involves more advanced and stereocontrolled methods for constructing the carbon backbone. While the basic structural elements of this compound are relevant, its direct incorporation into these sophisticated synthetic routes is not a widely documented approach.

Advanced Biocatalysis and Enzyme Engineering for 4 Phenylpentan 2 One Chemistry

Enzyme Screening and Optimization for Phenylketone Transformations

The initial step in developing a biocatalytic process is the identification of suitable enzymes. This involves screening diverse enzyme classes, such as oxidoreductases, lyases, and hydrolases, for their ability to catalyze desired reactions on phenylketone scaffolds. Research has shown that enzymes from various microbial sources can perform stereoselective oxidations, reductions, and carbon-carbon bond formations on analogues of 4-phenylpentan-2-one.

For instance, Baeyer-Villiger monooxygenases (BVMOs) are a key class of enzymes screened for their ability to perform asymmetric oxidation. One study reported the use of a BVMO from Gordonia rubripertincta for the oxidation of 3-phenylpenta-2,4-dione, an analogue of this compound, yielding (R)-1-acetoxy-phenylacetone with 82% enantioselectivity. scispace.com This demonstrates the potential of BVMOs in the desymmetrization of prochiral ketones.

Another area of interest is the enzymatic formation of carbon-carbon bonds to construct the phenylpentanone backbone. Transketolase (TK) enzymes, particularly engineered mutants, have been investigated for this purpose. Mutants of E. coli TK, such as D469E and H26Y, have shown activity in catalyzing the condensation of a donor ketose with various aldehyde acceptors, including 2-phenylpropanal, to form complex phenylketone structures like 1,3-dihydroxy-4-phenyl-pentan-2-one. ucl.ac.uk

Furthermore, multi-enzyme cascades have been designed for the synthesis of complex derivatives. A notable example involves an engineered E. coli whole-cell biocatalyst that synthesizes (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one. researchgate.netmdpi.com This system uses an alcohol dehydrogenase (ADH) from Pseudomonas putida and a carboxylic acid reductase (CAR) from Nocardia iowensis to manage the in-situ concentration of toxic aldehyde intermediates, demonstrating a sophisticated optimization strategy at the pathway level. researchgate.netmdpi.com

Enzyme/SystemSubstrateTransformationKey FindingReference
Baeyer-Villiger Monooxygenase (BVMO)3-Phenylpenta-2,4-dioneAsymmetric OxidationProduced (R)-1-acetoxy-phenylacetone with 82% enantiomeric excess. scispace.com
Transketolase (TK) Mutants (e.g., D469E, H26Y)2-PhenylpropanalC-C Bond Formation (Aldol-type reaction)Synthesized 1,3-dihydroxy-4-phenyl-pentan-2-one. ucl.ac.uk
ADH/CAR Enzyme CascadeBenzyl alcoholMulti-step synthesisProduced (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one in 70% yield. researchgate.netmdpi.com

Kinetic Resolution of Racemic Phenylpentan-2-one Analogues

Kinetic resolution is a widely used biocatalytic method for separating racemic mixtures into pure enantiomers. This technique exploits the differential reaction rates of a chiral catalyst with the two enantiomers of a substrate. In the context of phenylpentanones, enzymes like ketoreductases (KREDs) and lipases are particularly valuable.

A study on the synthesis of chiral 1,3-amino alcohols utilized a kinetic resolution strategy for a hydroxy ketone analogue of this compound. uni-greifswald.de A commercial screening panel of 22 engineered KREDs was used to find a suitable catalyst for the resolution of racemic 2-hydroxy-1-phenylpentan-4-one. The enzyme KRED-B1-B10 was identified as highly effective, catalyzing the oxidation of the (S)-enantiomer with excellent regioselectivity and good stereoselectivity (leaving the (R)-enantiomer with 89% ee). uni-greifswald.de This process demonstrates how screening can identify highly specific biocatalysts for resolving racemic mixtures of functionalized phenylketones.

In a different approach, phenylalanine ammonia-lyase (PAL) has been engineered to perform kinetic resolutions on related phenyl-containing compounds. rsc.org A mutant variant, F137V-PcPAL, was used for the kinetic resolution of racemic styrylalanines. The enzyme selectively catalyzed the ammonia (B1221849) elimination from the L-enantiomer, allowing the D-enantiomer to be recovered with over 99% enantiomeric excess when the conversion reached 50%. rsc.org While the substrate is not a ketone, this work highlights how enzyme engineering can broaden the applicability of kinetic resolution to a wider range of phenyl derivatives.

EnzymeRacemic SubstrateReaction TypeResult (Recovered Enantiomer)Reference
Ketoreductase (KRED-B1-B10)2-Hydroxy-1-phenylpentan-4-oneOxidation(R)-2-Hydroxy-1-phenylpentan-4-one (89% ee) uni-greifswald.de
Phenylalanine Ammonia-Lyase (F137V-PcPAL)rac-StyrylalanineAmmonia EliminationD-Styrylalanine (>99% ee) rsc.org

Biotransformation Pathways and Metabolite Characterization

Understanding the metabolic fate of this compound in microorganisms is crucial for designing bioremediation processes and for identifying novel biocatalytic reactions. Studies on the degradation of structurally similar compounds provide significant insights into potential biotransformation pathways.

Research on the microbial degradation of alkylbenzenes has shown that microorganisms can attack either the aromatic ring or the alkyl side chain. For compounds with branched side chains like 4-phenylpentane, degradation can be challenging. However, some bacteria have evolved pathways to catabolize these structures. For example, Pseudomonas acidovorans has been reported to degrade 2-phenylbutane, 3-phenylpentane, and 4-phenylpentane, likely through a ring-cleavage pathway. uni-greifswald.de Biotransformation studies of similar compounds by various microorganisms have identified metabolites such as 3-phenylbutyric acid, 2-phenylpropionic acid, and benzoic acid, confirming that initial side-chain oxidation followed by ring cleavage is a viable degradation route. uni-greifswald.de

In a synthetic context, biotransformation can be used to build molecular complexity. Researchers investigating the biosynthesis of 2-(2-phenylethyl)chromones (PECs) in agarwood used a diarylpentanoid precursor, 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione, in feeding experiments with plant cell suspension cultures. researchgate.net The cells transformed this precursor into a variety of structurally diverse PECs, revealing a complex biosynthetic pathway involving cyclization and rearrangement reactions. researchgate.net This illustrates how biotransformation can convert a phenylpentanoid skeleton into valuable natural products.

Organism/SystemSubstrate/AnaloguePathway TypeIdentified Metabolites/ProductsReference
Pseudomonas acidovorans4-PhenylpentaneDegradationProposed pathway involves ring cleavage. uni-greifswald.de
Various Bacteria (e.g., M. neoaurum, R. ruber)sec-OctylbenzeneDegradation3-Phenylbutyric acid, 2-phenylpropionic acid, benzoic acid. uni-greifswald.de
Plant Suspension Cells (Aquilaria sinensis)5-(4-Hydroxyphenyl)-1-phenylpentane-1,3-dioneBiosynthesisStructurally varied 2-(2-phenylethyl)chromones (PECs). researchgate.net

Directed Evolution and Rational Design in Biocatalyst Development

While screening may identify enzymes with some activity, their properties (e.g., stability, substrate specificity, activity) are often suboptimal for industrial applications. Protein engineering techniques, broadly categorized as directed evolution and rational design, are employed to tailor biocatalysts for specific needs.

Directed evolution mimics the process of natural selection in the laboratory to generate improved enzymes. rcsb.orgscispace.com The process involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with enhanced properties. scispace.com A powerful example is the improvement of a live bacterial therapeutic for phenylketonuria (PKU). nih.govresearchgate.net The initial strain, SYNB1618, expressed a phenylalanine ammonia-lyase (PAL) to degrade phenylalanine. To improve its efficacy, researchers used directed evolution to optimize the PAL enzyme. A biosensor was engineered to detect the product of the PAL reaction, enabling high-throughput screening of mutant libraries. researchgate.net This led to the development of an improved strain, SYNB1934, which demonstrated a nearly two-fold increase in in vivo activity compared to the original. nih.govresearchgate.net

Rational design , in contrast, uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. creative-enzymes.com By predicting how changes in the amino acid sequence will affect function, scientists can engineer enzymes with desired characteristics. This approach is powerful but depends on having a high-resolution structure and a good understanding of structure-function relationships. creative-enzymes.com Rational design efforts often focus on modifying the active site to alter substrate specificity or enhance catalytic efficiency. For instance, identifying residues that are "hot-spots" for enantioselectivity in one enzyme can guide the mutation of corresponding residues in a related enzyme to improve its performance. scispace.com

The combination of these two strategies, often called semi-rational design, is a particularly powerful approach. Insights from rational design can be used to target specific regions of the enzyme for mutagenesis, thereby reducing the size of the library that needs to be screened in a directed evolution experiment. nih.gov

ApproachPrincipleRequirementAdvantageExample Application
Directed EvolutionMimics natural selection through random mutagenesis and high-throughput screening.An efficient screening or selection method.Does not require prior knowledge of enzyme structure or mechanism.Improving PAL enzyme activity for a PKU therapeutic. nih.govresearchgate.net
Rational DesignMakes specific, knowledge-based mutations to alter enzyme function.Detailed 3D structure and understanding of the mechanism.Can create desired changes with smaller libraries and less screening effort.Mutating "hot-spot" residues to increase enantioselectivity. scispace.com

Theoretical and Computational Chemistry Studies on 4 Phenylpentan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-phenylpentan-2-one. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which in turn dictates its reactivity.

Calculations reveal the distribution of electron density, identifying electrophilic and nucleophilic sites within the molecule. The carbonyl carbon, for instance, is an electrophilic center, while the phenyl ring can act as a nucleophile in certain reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For instance, a larger HOMO-LUMO gap generally implies higher stability and lower reactivity. acs.org

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
XLogP3-AA2.2
Topological Polar Surface Area17.1 Ų
Complexity145
Rotatable Bond Count3
Data sourced from PubChem CID 86636 guidechem.comnih.gov

Molecular Modeling of Reaction Transition States and Pathways

Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

For example, in the context of stereoselective reactions, computational models can elucidate the factors controlling the formation of one stereoisomer over another. This is achieved by calculating the energies of the different transition states leading to the various products. The transition state with the lowest energy corresponds to the kinetically favored product. nih.gov

A study on the samarium diiodide-promoted cyclization of 5-phenylpentan-2-one, a structurally related compound, utilized DFT to analyze the reaction's energy profile. researchgate.net The calculations showed that the reaction proceeds through a single electron transfer to the carbonyl group, which occurs in concert with the rate-determining cyclization step. researchgate.net Such studies provide invaluable mechanistic details that are often difficult to obtain through experimental means alone.

Similarly, the investigation of the reaction between sulfur ylides and conjugated carbonyl compounds, including dienals structurally similar to derivatives of this compound, has been aided by DFT. nih.gov These studies help in understanding the chemo-, regio-, and diastereoselectivity of such reactions by evaluating the kinetic and thermodynamic factors for different reaction pathways (e.g., 1,2- vs. 1,4-addition). nih.gov

Docking and Dynamics Simulations for Enzyme-Substrate Interactions

To understand the biological activity of this compound and related compounds, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a molecule (ligand) binds to a biological target, typically a protein or enzyme, and the stability of the resulting complex.

Molecular docking algorithms predict the preferred orientation of the ligand within the active site of the enzyme, as well as the binding affinity. dovepress.com This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors or substrates. For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. tandfonline.comresearchgate.net

Advanced Analytical Methodologies for 4 Phenylpentan 2 One Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 4-phenylpentan-2-one from other components in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used for its separation and quantification, with the latter being particularly effective for detecting trace amounts.

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the quantification of moderately polar and aromatic compounds like this compound. thermofisher.com Method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, ensuring accurate and reproducible results.

A typical RP-HPLC method would utilize a C18 or a Phenyl-Hexyl stationary phase, which provides a nonpolar environment. sigmaaldrich.comhalocolumns.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with the ratio adjusted to control the retention time of the analyte. sielc.com Due to the presence of the phenyl group, this compound absorbs ultraviolet (UV) light, making a UV detector a suitable choice for its detection. auroraprosci.com

The table below outlines a hypothetical, optimized set of parameters for the HPLC analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV at 254 nm
Expected Retention Time ~7-9 minutes

This interactive table provides a summary of typical HPLC method parameters for this compound analysis.

Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include linearity, precision, and accuracy. researchgate.net

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%
Limit of Detection (LOD) ~10-20 ng/mL
Limit of Quantification (LOQ) ~40-60 ng/mL

This interactive table outlines the typical validation parameters for a developed HPLC method.

For the detection and quantification of trace levels of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. nih.gov This technique is highly sensitive and selective, making it ideal for analyzing complex samples, such as environmental water or biological fluids, where the compound may be present at parts-per-billion (ppb) or even parts-per-trillion (ppt) concentrations. nih.govepa.gov

The sample is first introduced into the GC, where it is vaporized. The volatile components, including this compound, are then separated based on their boiling points and interaction with a capillary column, which is typically coated with a nonpolar stationary phase like (5%-phenyl)-methylpolysiloxane. rsc.org A temperature program is used to gradually increase the column temperature, ensuring the efficient separation of compounds. nih.gov

After separation in the GC, the molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which causes the molecules to fragment into a unique pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for the compound. youtube.com By comparing the retention time and the mass spectrum to that of a known standard, this compound can be unambiguously identified and quantified, even at very low levels. researchgate.net

ParameterCondition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 m/z
Transfer Line Temp 280°C

This interactive table summarizes typical GC-MS parameters for the trace analysis of this compound.

Spectroscopic Characterization for Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic techniques are required for the definitive elucidation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. weebly.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govspectrabase.com

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the two methyl groups. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom, including the characteristic signal for the ketone carbonyl carbon at around 208 ppm.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl (C₆H₅)7.15 - 7.35 (m, 5H)126.5 (para-C), 127.0 (ortho-C), 128.5 (meta-C), 145.0 (ipso-C)
C4-H (methine)3.20 - 3.35 (m, 1H)~38.0
C3-H₂ (methylene)2.75 - 2.85 (d, 2H)~52.0
C5-H₃ (methyl)1.25 - 1.35 (d, 3H)~22.0
C1-H₃ (methyl)2.10 - 2.20 (s, 3H)~30.0
C2=O (carbonyl)-~208.0

This interactive table shows the predicted ¹H and ¹³C NMR chemical shifts for this compound. (s=singlet, d=doublet, m=multiplet)

To confirm the precise connectivity, advanced two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to map out the spin systems within the molecule (e.g., showing the connection between the C4-H, C3-H₂, and C5-H₃ protons). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon atom that has attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing the entire structure together, for example, by showing a correlation from the C1 methyl protons to the C2 carbonyl carbon, and from the C3 methylene protons to the phenyl ring. sdsu.edu

Together, these NMR experiments provide a complete and unambiguous picture of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometers that measure mass to the nearest whole number, HRMS instruments can measure mass to several decimal places. libretexts.org

This high accuracy is possible because the exact mass of an atom is not an integer (except for ¹²C, which is defined as 12.00000 amu). libretexts.org For example, ¹H has a mass of 1.00783 amu and ¹⁶O has a mass of 15.9949 amu. libretexts.org By measuring the mass of the molecular ion with high precision, HRMS can provide an exact molecular formula.

For this compound, the molecular formula is C₁₁H₁₄O. nih.gov The theoretical exact mass can be calculated and compared to the experimentally measured mass.

ParameterValue
Molecular Formula C₁₁H₁₄O
Nominal Mass 162 Da
Theoretical Exact Mass 162.104465 Da
Hypothetical Measured Mass 162.104215 Da
Mass Difference 0.00025 Da
Mass Accuracy 1.54 ppm

This interactive table demonstrates the principle of HRMS for determining the elemental composition of this compound.

The mass accuracy, typically expressed in parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. thermofisher.com Furthermore, HRMS can be used to analyze the fragmentation patterns of the molecule. The exact masses of the fragment ions provide additional evidence for the proposed structure. For aromatic ketones, common fragmentation pathways include alpha-cleavage (breaking the bond next to the carbonyl group) and the McLafferty rearrangement. whitman.eduyoutube.com Analyzing the exact masses of these fragments helps to confirm the different parts of the molecular structure.

Environmental Chemistry and Bioremediation Research on Phenyl Substituted Ketones

Pathways of Microbial Degradation of Related Hydrocarbons

The microbial degradation of 4-phenylpentan-2-one is not extensively documented in scientific literature. However, the metabolic pathways for structurally similar phenyl-substituted hydrocarbons, such as alkylbenzenes, have been studied, offering insights into the potential routes of its breakdown by microorganisms. Bacteria, particularly from the genera Pseudomonas and Alcaligenes, are well-known for their ability to degrade aromatic compounds. mdpi.com

The aerobic degradation of aromatic hydrocarbons typically commences with the enzymatic introduction of oxygen atoms into the aromatic ring, a reaction often catalyzed by dioxygenase enzymes. This initial step leads to the formation of dihydroxylated intermediates, such as catechols. For instance, in the degradation of isopropylbenzene (cumene), a compound with structural similarities to this compound, the formation of 3-isopropylcatechol (B48954) has been observed. Subsequently, the catechol ring is cleaved, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle.

In the case of more complex alkylphenols, fungi have also been shown to play a role in their degradation. For example, the ascomycete Fusarium solani has been found to degrade nonylphenol and 4-tert-octylphenol. nih.gov This suggests that a diverse range of microorganisms could potentially be involved in the breakdown of phenyl-substituted ketones in the environment. The initial steps in the degradation of this compound by bacteria are likely to involve the oxidation of the phenyl group, leading to the formation of a substituted catechol. This would be followed by ring cleavage and further degradation of the resulting aliphatic chain.

Table 1: Microbial Genera Involved in the Degradation of Related Aromatic Hydrocarbons

Microbial GenusRelated Compound DegradedReference
PseudomonasPhenolic Compounds, Alkylbenzenes researchgate.net, mdpi.com
AlcaligenesPhenolic Compounds mdpi.com
FusariumAlkylphenols (Nonylphenol, 4-t-Octylphenol) nih.gov

Environmental Fate and Transformation Studies

The environmental fate of this compound is influenced by a combination of physical, chemical, and biological processes. While specific studies on this compound are limited, the behavior of other aromatic ketones in the environment can provide some understanding of its likely transformation pathways. Abiotic factors such as photolysis may play a role in its transformation. Aromatic ketones are known to absorb ultraviolet radiation, which can lead to their photochemical degradation. This process can result in the formation of various transformation products.

In aquatic environments, hydrolysis is another potential abiotic degradation pathway for some organic compounds. However, ketones are generally stable to hydrolysis under typical environmental pH conditions. Therefore, the primary route of transformation for this compound in the environment is expected to be microbial degradation.

The persistence of this compound in soil and water will depend on various factors, including the presence of adapted microbial populations, oxygen availability, temperature, and pH. In aerobic environments, biodegradation is likely to be the most significant removal mechanism. Under anaerobic conditions, the degradation of aromatic hydrocarbons is also possible but generally occurs at a slower rate. The process of natural attenuation, which relies on in-situ biodegradation without human intervention, has been shown to be effective for the remediation of groundwater contaminated with benzene (B151609), toluene, and chlorobenzene, indicating that similar processes could potentially reduce the concentration of phenyl-substituted ketones over time. oup.com

Bioremediation Potential of this compound Contamination

Bioremediation, the use of microorganisms to degrade environmental contaminants, holds promise for the cleanup of sites contaminated with phenyl-substituted ketones like this compound. nih.govfrontiersin.orgmdpi.comfrontiersin.org The presence of bacteria and fungi capable of degrading structurally similar compounds suggests that it may be possible to isolate or engineer microorganisms for the specific purpose of remediating this compound contamination.

Biostimulation, a bioremediation strategy that involves the addition of nutrients and electron acceptors (such as oxygen) to enhance the activity of indigenous microbial populations, could be a viable approach. epa.gov This has been successfully applied to the remediation of gasoline-contaminated aquifers. epa.gov For sites with a low abundance of competent microorganisms, bioaugmentation, which involves the introduction of specific microbial strains or consortia with known degradative capabilities, could be considered.

Bacterial consortia, often composed of multiple species with complementary metabolic capabilities, have been shown to be effective in degrading complex mixtures of phenolic compounds in industrial wastewater. mdpi.com A consortium of Pseudomonas and Alcaligenes species, for example, demonstrated the ability to adapt to and degrade high concentrations of a phenolic industrial stream. mdpi.com This suggests that a similar approach could be developed for the treatment of waste streams containing this compound.

Phytoremediation, which utilizes plants to remove, contain, or degrade contaminants, is another potential strategy, particularly for soil contamination. researchgate.net Plants can enhance microbial activity in the root zone (rhizosphere), which can accelerate the degradation of organic pollutants.

Table 2: Potential Bioremediation Strategies for Phenyl-Substituted Ketone Contamination

Bioremediation StrategyDescriptionKey Considerations
Natural Attenuation Reliance on naturally occurring microbial populations to degrade contaminants without intervention.Slower process; requires favorable environmental conditions.
Biostimulation Addition of nutrients and/or electron acceptors to stimulate indigenous microbial activity.Effectiveness depends on the presence of competent native microorganisms.
Bioaugmentation Introduction of specific microorganisms or microbial consortia with desired degradative capabilities.Introduced microbes must be able to survive and compete in the contaminated environment.
Phytoremediation Use of plants to enhance the degradation of contaminants in soil.Limited to the root zone of the plants; slower than other methods.

Future Research Trajectories and Emerging Paradigms in 4 Phenylpentan 2 One Science

Integration with Flow Chemistry and Continuous Processing

The transition from traditional batch manufacturing to continuous flow processing represents a significant paradigm shift in chemical synthesis. For 4-Phenylpentan-2-one, this integration promises enhanced safety, efficiency, and scalability.

Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing. acs.org The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for rapid heat exchange, mitigating risks associated with exothermic reactions common in syntheses like Friedel-Crafts acylation. This precise control leads to improved product selectivity and yield.

A key area of future research will involve adapting established batch syntheses of this compound, such as the Friedel-Crafts acylation of benzene (B151609) with a suitable pentanoyl derivative or the oxidation of 4-phenylpentan-2-ol (B12641700), into fully continuous processes. This involves the development of robust pumping systems for corrosive reagents like aluminum chloride and the integration of in-line purification and analysis techniques to monitor the reaction in real-time.

ParameterBatch ProcessingFlow Chemistry (Projected)
Heat Transfer Limited by vessel surface area; potential for thermal runaways.Excellent; high surface-area-to-volume ratio allows for precise temperature control.
Safety Large volumes of reagents pose significant risk.Small reaction volumes at any given time inherently reduce risk.
Reaction Time Often several hours to ensure complete reaction.Significantly reduced (minutes or even seconds) due to efficient mixing and heat transfer.
Scalability Non-linear and challenging; requires re-optimization.Linear and straightforward; achieved by running the system for longer periods.
Productivity Limited by batch size and cycle time.Potentially higher throughput for large-scale production.
Process Control Manual or semi-automated; difficult to maintain steady state.Fully automated; precise control over stoichiometry and residence time.

Development of Novel Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the production of this compound is ripe for innovation in this area. Future research is moving beyond traditional stoichiometric catalysts towards more efficient, reusable, and environmentally benign systems.

For Friedel-Crafts type syntheses, the focus is on replacing homogeneous Lewis acids like AlCl₃, which are used in stoichiometric amounts and generate significant waste. libretexts.org Emerging research is exploring solid acid catalysts such as zeolites and functionalized resins. wikipedia.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. Furthermore, efforts are underway to develop milder Lewis acids, such as zinc or indium salts, that can operate under less harsh conditions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound via oxidation of the corresponding secondary alcohol, research is shifting from stoichiometric chromium-based oxidants to catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant. This includes palladium-based catalyst systems and biocatalytic approaches using oxidoreductase enzymes. nih.gov

Catalyst TypeExampleApplication in this compound SynthesisAdvantagesChallenges
Homogeneous Lewis Acid Aluminum Chloride (AlCl₃)Friedel-Crafts AcylationHigh reactivity, well-established.Stoichiometric amounts needed, corrosive, generates hazardous waste.
Heterogeneous Solid Acid Zeolites (e.g., H-ZSM-5)Friedel-Crafts AcylationReusable, easily separated, reduced waste.Lower activity, potential for catalyst deactivation.
Homogeneous Oxidation Palladium(II) ComplexesOxidation of 4-phenylpentan-2-olHigh selectivity, catalytic amounts.Requires co-oxidants, potential for metal contamination in the product.
Biocatalyst Oxidoreductase EnzymesAsymmetric oxidation of 4-phenylpentan-2-olHigh enantioselectivity, mild reaction conditions, biodegradable.Enzyme stability, substrate scope, cost of production.

Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. essentialchemicalindustry.orgyale.edu Future research on this compound will increasingly incorporate these principles to minimize environmental impact.

Key areas of focus include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org Catalytic hydrogenation of an appropriate unsaturated precursor, for instance, offers 100% atom economy.

Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons (often used in Friedel-Crafts reactions) with greener alternatives such as supercritical CO₂, ionic liquids, or even solvent-free systems (mechanochemistry). nih.gov

Renewable Feedstocks : Exploring pathways to synthesize this compound from bio-based starting materials. Lignin, a complex aromatic biopolymer, could potentially serve as a source for the phenyl moiety, while platform chemicals derived from biomass could provide the pentanone backbone.

Energy Efficiency : Utilizing flow chemistry and novel catalytic systems to conduct reactions at lower temperatures and pressures, thereby reducing energy consumption. acs.org

Biocatalysis : Employing enzymes to perform specific transformations with high selectivity under mild, aqueous conditions. For example, Baeyer-Villiger monooxygenases could be explored for the asymmetric oxidation of related ketones, offering routes to chiral esters and lactones derived from the this compound scaffold. core.ac.uk

Exploration of Unconventional Reactivity Patterns

Beyond optimizing its synthesis, future research will focus on unlocking the full synthetic potential of this compound by exploring novel and unconventional reactivity patterns. The molecule possesses several reactive sites—the carbonyl group, the α-protons, and the benzylic C-H bonds—that can be targeted with modern synthetic methods.

An emerging paradigm is the use of the ketone functional group as an internal directing group to facilitate selective C–H activation at other positions on the molecule. This could enable the direct functionalization of the phenyl ring or the aliphatic chain, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences.

Other promising areas include:

Photoredox Catalysis : Using visible light to initiate radical-based transformations, which could enable novel coupling reactions or the introduction of complex functional groups under exceptionally mild conditions.

Enantioselective Catalysis : Developing new catalytic methods to control the stereocenter at the 4-position, either through asymmetric synthesis or kinetic resolution, to access enantiopure forms of this compound and its derivatives for applications in pharmaceuticals and materials science.

Multicomponent Reactions : Designing one-pot reactions where this compound, along with two or more other reactants, can be combined to rapidly generate molecular complexity and construct diverse molecular libraries.

Reactivity TypeTarget Site on this compoundPotential TransformationSynthetic Utility
Directed C-H Activation Benzylic C-H or Aromatic C-HArylation, Alkylation, AminationEfficient synthesis of complex derivatives without pre-functionalization.
Photoredox Catalysis α-Carbon or Benzylic PositionRadical addition, Giese reactionFormation of new C-C or C-heteroatom bonds under mild conditions.
Asymmetric Aldol (B89426) Reactions α-Carbon (as enolate)Reaction with aldehydes/ketonesDiastereo- and enantioselective construction of new C-C bonds and stereocenters.
Vinylogous Reactions γ-Carbon (via extended enolate)Reaction with electrophilesFunctionalization at a remote position, creating more complex structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenylpentan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common routes include Friedel-Crafts acylation of benzene derivatives or ketone alkylation. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature gradients. Reaction progress should be monitored via TLC or GC-MS, with purification by fractional distillation or recrystallization. Detailed procedural reproducibility is critical, including precise stoichiometric ratios and inert atmosphere controls .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Confirm ketone C=O stretch (~1700–1750 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).
  • NMR : ¹H NMR should show a singlet for the ketone-adjacent methyl group (δ ~2.1 ppm) and aromatic protons (δ ~7.2–7.4 ppm). ¹³C NMR must resolve the carbonyl carbon (δ ~205–210 ppm).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 162 (C₁₁H₁₄O) and fragmentation patterns (e.g., loss of CH₃CO group).
  • Data must align with literature or computational predictions, with discrepancies addressed via purity checks (e.g., elemental analysis) .

Q. How can solvent selection influence the solubility and reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may stabilize intermediates, altering reaction pathways. Solvent dielectric constants should be matched to the reaction mechanism (e.g., Grignard reactions require anhydrous ethers). Solubility tests under varying polarity gradients can guide optimal solvent choice .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring modulate the reactivity of this compound in catalytic hydrogenation?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) deactivate the ring, reducing hydrogenation rates, while electron-withdrawing groups (e.g., -NO₂) increase carbonyl polarization. Kinetic studies under controlled H₂ pressure (1–5 atm) and catalyst loading (e.g., Pd/C, Raney Ni) can quantify rate constants. DFT calculations (e.g., Fukui indices) predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign coupling patterns and verify molecular connectivity.
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives.
  • Replication : Repeat syntheses under strictly anhydrous/oxidizing conditions to isolate variables .

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate transition states for nucleophilic attacks on the carbonyl group.
  • QSPR Models : Corrate substituent Hammett constants (σ) with reaction rates.
  • Docking Studies : Predict binding affinities in enzyme-catalyzed reactions (e.g., ketoreductases). Validate with experimental kinetic isotope effects (KIEs) .

Q. What experimental designs minimize side reactions during large-scale synthesis of this compound?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce thermal degradation by controlling residence time.
  • In-line Analytics : Real-time IR or Raman monitoring detects intermediates (e.g., enol tautomers).
  • Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) via factorial designs to identify critical parameters .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer : Follow guidelines for experimental rigor:

  • Supplementary Materials : Include raw spectral data, chromatograms, and crystallographic CIF files.
  • Error Margins : Report yields as mean ± SD across triplicate trials.
  • Code Availability : Share computational scripts (e.g., Gaussian input files) for DFT studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.